N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide is a structurally complex small molecule characterized by three key motifs:
- 1,2,3,4-Tetrahydroisoquinoline core: A bicyclic amine system known for its role in central nervous system (CNS)-active compounds, often influencing receptor binding and blood-brain barrier permeability .
- 4-(Dimethylamino)phenyl group: A substituted aromatic ring with a dimethylamino substituent, which enhances electron density and may modulate solubility or receptor interactions .
- 3-Methylbutanamide tail: A branched aliphatic amide that contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-18(2)15-24(28)25-16-23(20-9-11-22(12-10-20)26(3)4)27-14-13-19-7-5-6-8-21(19)17-27/h5-12,18,23H,13-17H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHXIOWYEUXYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the dimethylamino group, and the coupling of the phenyl ring with the butanamide group. Common reagents used in these reactions include dimethylamine, phenylboronic acid, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs described in the literature. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Tetrahydroisoquinoline Derivatives: The target compound’s tetrahydroisoquinoline core aligns with 10a (), a scaffold used in orexin receptor antagonists.
Substituted Phenyl Groups: The 4-(dimethylamino)phenyl group in the target contrasts with the isopropylphenyl group in 9c (). The dimethylamino substituent likely improves solubility via protonation at physiological pH, whereas the isopropyl group in 9c enhances hydrophobicity .
Amide Modifications :
- The 3-methylbutanamide tail in the target is structurally simpler than ADC1770 (), which incorporates a PEG linker for ADC applications. However, both share the branched aliphatic amide, which may reduce enzymatic degradation compared to linear analogs .
- Compared to the pharmacopeial compound in , the target lacks the tetrahydropyrimidinyl group, suggesting differences in metabolic pathways and stability .
Solubility and Permeability: The dichlorophenoxy group in ’s compound increases lipophilicity, whereas the target’s dimethylamino group may balance solubility and permeability via pH-dependent ionization .
Research Implications and Gaps
- Synthetic Feasibility : The high yields reported for analogs like 9d (99%, ) suggest that similar methods could optimize the target’s synthesis.
- Pharmacological Profiling : While orexin receptor modulation is plausible (based on 10a and ), direct activity data for the target compound are lacking.
- Solubility Challenges : The 3-methylbutanamide group may limit aqueous solubility, necessitating formulation strategies akin to ADC1770 ’s PEGylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
